2-Chloro-4-(trifluoromethoxy)phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(trifluoromethoxy)phenacyl bromide is a fluorinated organic compound with the molecular formula C9H6BrF3O2. This compound is known for its unique reactivity and selectivity, making it a valuable intermediate in various chemical syntheses . It is often used in the preparation of heterocyclic compounds and other complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethoxy)phenacyl bromide typically involves the bromination of 2-Chloro-4-(trifluoromethoxy)acetophenone. This reaction is carried out using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often require controlled temperatures to ensure the selective bromination of the acetophenone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted phenacyl derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Scientific Research Applications
2-Chloro-4-(trifluoromethoxy)phenacyl bromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethoxy)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of the trifluoromethoxy group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to create complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethoxy)acetophenone
- 4-(Trifluoromethoxy)phenacyl chloride
- 2-Chloro-4-(trifluoromethoxy)benzaldehyde
Uniqueness
2-Chloro-4-(trifluoromethoxy)phenacyl bromide stands out due to its unique combination of a chloro and trifluoromethoxy group, which imparts distinct reactivity and selectivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of a wide range of organic molecules .
Properties
Molecular Formula |
C9H5BrClF3O2 |
---|---|
Molecular Weight |
317.48 g/mol |
IUPAC Name |
2-bromo-1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5BrClF3O2/c10-4-8(15)6-2-1-5(3-7(6)11)16-9(12,13)14/h1-3H,4H2 |
InChI Key |
FQPIHAGCAAQVOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.